molecular formula C16H9Cl2NO3 B342286 2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione

2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione

Cat. No.: B342286
M. Wt: 334.1 g/mol
InChI Key: HQSJBOHSTDPZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core substituted with acetyl and dichloro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-acetylphenyl isocyanate with 5,6-dichloro-1,3-dioxoisoindoline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is refluxed in a suitable solvent, such as dry acetone, to facilitate the formation of the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may be useful in therapeutic applications. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl isocyanate
  • 5,6-Dichloro-1,3-dioxoisoindoline
  • N-(4-Acetylphenyl)carbamothioyl pivalamide

Uniqueness

2-(4-Acetylphenyl)-5,6-dichloroisoindole-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both synthetic chemistry and biological research .

Properties

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

2-(4-acetylphenyl)-5,6-dichloroisoindole-1,3-dione

InChI

InChI=1S/C16H9Cl2NO3/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16(19)22/h2-7H,1H3

InChI Key

HQSJBOHSTDPZFU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.